Antascomicin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H57NO10 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(1R,9S,12S,15S,16E,20E,23R,24S,27R)-1-hydroxy-15,23,27-trimethyl-12-[(2R)-1-[(1S,2S,3S,4R)-2,3,4-trihydroxycyclohexyl]propan-2-yl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-16,20-diene-2,3,10,22-tetrone |
InChI |
InChI=1S/C37H57NO10/c1-22-11-7-5-6-8-13-28(39)25(4)31-19-15-24(3)37(46,48-31)34(43)35(44)38-20-10-9-12-27(38)36(45)47-30(18-14-22)23(2)21-26-16-17-29(40)33(42)32(26)41/h7-8,11,13,22-27,29-33,40-42,46H,5-6,9-10,12,14-21H2,1-4H3/b11-7+,13-8+/t22-,23-,24-,25+,26+,27+,29-,30+,31+,32+,33+,37-/m1/s1 |
InChI Key |
PSAJCYLXNSDJCJ-NXQCLTBJSA-N |
Isomeric SMILES |
C[C@H]\1CC[C@H](OC(=O)[C@@H]2CCCCN2C(=O)C(=O)[C@]3([C@@H](CC[C@H](O3)[C@H](C(=O)/C=C/CC/C=C1)C)C)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H]([C@H]4O)O)O |
Canonical SMILES |
CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)C(C(=O)C=CCCC=C1)C)C)O)C(C)CC4CCC(C(C4O)O)O |
Synonyms |
antascomicin B |
Origin of Product |
United States |
Discovery and Historical Context of Antascomicin B
Isolation and Initial Characterization from Microbial Sources
The discovery of Antascomicin B is rooted in the systematic screening of microbial metabolites for novel biological activities. In 1996, a bio-guided chemical investigation into a soil-derived actinomycete strain led to the isolation of a family of new ascomycin-like compounds. researchgate.netnih.govnih.govrsc.org This investigation was designed to identify compounds that could bind to the FK506-binding protein 12 (FKBP12), a protein of significant interest in immunology and neuroscience. plos.orgplos.org The screening process utilized an assay that monitored the displacement of the immunosuppressant drug FK506 from its complex with human FKBP12. plos.org This effort resulted in the identification and characterization of five related macrolides, designated Antascomicins A, B, C, D, and E. nih.govnih.gov
The producing microorganism was identified as a strain of the genus Micromonospora, specifically Micromonospora n. sp. A92-306401, which was isolated from a soil sample. researchgate.netplos.orgscribd.com This was a notable finding, as many previously discovered FKBP-binding ligands, such as FK506 and rapamycin (B549165), were isolated from Streptomyces species. rsc.org The antascomicins were successfully purified from the fermentation broth of the Micromonospora strain through various column chromatography techniques, including the use of silica (B1680970) gel and Sephadex. plos.orgplos.org Subsequent analysis revealed that these compounds strongly bind to FKBP12 and act as antagonists to the immunosuppressive activities of both FK506 and rapamycin. nih.govresearchgate.net
The primary and well-documented microbial source for the production of antascomicins is the genus Micromonospora. nih.govplos.orgrsc.org While the fungus Aspergillus nidulans is a known producer of other important bioactive compounds, such as the antifungal agent Echinocandin B, it is not the original reported source of this compound. nih.govwikipedia.orgnih.gov Some general chemical supplier descriptions may list Aspergillus nidulans as a producer, but the foundational scientific literature and specialized reviews consistently attribute the isolation of the antascomicin family to Micromonospora. researchgate.netnih.govplos.orgsmolecule.com
Chemical Synthesis and Synthetic Methodologies of Antascomicin B
Total Synthesis Strategies
The synthesis of a molecule as intricate as Antascomicin B necessitates a carefully planned retrosynthetic analysis. Chemists have predominantly favored convergent strategies, which involve the independent synthesis of complex fragments that are later joined to form the final molecule. This approach simplifies the logistical challenges of a long linear synthesis and allows for the parallel construction of key structural components.
Convergent syntheses of this compound strategically divide the macrolide into more manageable subunits. The most common disconnection points break the molecule into two or three key fragments, simplifying the stereochemical challenges and facilitating modular assembly. organic-chemistry.org One prominent strategy involves dividing the molecule into a C1–C21 fragment and a C21–C34 fragment. This division allows for the dedicated synthesis of each piece, containing multiple stereocenters, before their eventual coupling and macrocyclization.
The union of the major fragments in the synthesis of this compound is a critical phase of the convergent strategy. In one approach, the fully elaborated C1–C21 and C21–C34 fragments are joined via an esterification reaction. This coupling creates a linear precursor, a triene, which is primed for the crucial macrocyclization step. The formation of the large 23-membered ring is then accomplished using ring-closing metathesis (RCM) with Grubbs' second-generation catalyst.
Another successful coupling strategy involved the assembly of three enantiomerically-pure fragments. organic-chemistry.org In this synthesis, the alkenyl zirconium derived from a C10-C16 fragment was added to a C1-C9 fragment. organic-chemistry.org The resulting larger piece, containing a sulfone, was then coupled as a sulfone anion to the C21-C34 carbocyclic fragment, demonstrating a different but effective sequence for assembling the carbon skeleton. organic-chemistry.org
The C1–C21 fragment of this compound contains a significant portion of the molecule's stereochemical complexity, including the C10–C16 carbon framework with specific 1,2-syn and 1,4-anti relationships. Initial synthetic attempts utilized Ireland-Claisen rearrangements but faced challenges with scalability. A more robust approach was later developed using an asymmetric amino-Claisen rearrangement, a method pioneered by Tsunoda. uark.edu This key reaction employs the inexpensive chiral auxiliary, (S)-α-methylbenzylamine, to establish the critical C14 and C15 stereocenters with good diastereoselectivity and in high yield. uark.edu Following the rearrangement, a surprisingly efficient acid-mediated lactonization is used to cleave the chiral auxiliary and provide a lactone intermediate for further elaboration. uark.edu
The C21–C34 fragment is a densely functionalized carbocyclic portion of this compound, containing seven of the molecule's eleven fixed stereocenters. nih.govnih.gov Its synthesis represents a significant challenge and has been the subject of extensive study. uark.eduuark.edu A highly stereocontrolled sequence has been developed, commencing from the known trihydroxycyclohexenone. nih.gov The synthesis strategically employs a series of powerful stereocenter-installing reactions. nih.govnih.gov The C26/C27 stereocenters are established using an Ireland-Claisen rearrangement. nih.govnih.gov The remote C23 stereocenter is installed via an allylic diazene (B1210634) rearrangement. nih.govnih.gov Finally, the C29 β-configuration is set through a directed hydrogenation, which requires a high catalyst loading to achieve the desired outcome. nih.govnih.gov The entire sequence to prepare the differentially protected fragment has been achieved in 14 steps. nih.gov
Achieving an enantioselective total synthesis is paramount for producing the biologically active form of this compound. Synthetic routes have been designed to control the absolute stereochemistry from the outset. One elegant synthesis began with commercially available, enantiomerically-pure starting materials, such as the Roche ester, to construct the key fragments. organic-chemistry.org This ensures that the chirality is embedded within the building blocks, which is then carried through to the final macrolide. organic-chemistry.org
A landmark enantioselective synthesis featured a transannular catechol-templated Dieckmann reaction. cam.ac.ukresearchgate.net This key step was instrumental in constructing the challenging vicinal tricarbonyl system within the macrocycle. researchgate.net The use of a catechol template facilitates the ring-contracting cyclization, leading to the desired β-keto amide. organic-chemistry.org This strategy was complemented by other stereocontrolled reactions, including a butanediacetal-directed allylation, to ensure high enantiomeric purity in the final product. cam.ac.ukresearchgate.net
Convergent Synthesis Approaches
Fragment Coupling Strategies
Synthesis of the C1–C21 Fragment
Key Synthetic Methodologies and Reactions
The total synthesis of this compound is a showcase of modern synthetic organic chemistry, relying on a diverse toolkit of reactions to construct its complex architecture. Several key methodologies have been pivotal to its successful assembly.
| Reaction | Purpose in Synthesis |
| Convergent Fragment Coupling | Union of major synthetic fragments (e.g., C1-C21 and C21-C34) via esterification or sulfone anion addition. organic-chemistry.org |
| Ring-Closing Metathesis (RCM) | Formation of the 23-membered macrocycle from a linear triene precursor using a Grubbs' catalyst. |
| Transannular Dieckmann Cyclization | Catechol-templated ring-contraction to form the macrocycle and install the challenging 1,2,3-tricarbonyl system. organic-chemistry.orgcam.ac.ukresearchgate.net |
| Tsunoda-Claisen Rearrangement | Asymmetric synthesis of the C1-C21 fragment, establishing the C14 and C15 stereocenters. uark.edu |
| Ireland-Claisen Rearrangement | Establishment of the C26/C27 stereocenters in the C21-C34 fragment. nih.govnih.gov |
| Allylic Diazene Rearrangement | Installation of the remote C23 stereocenter in the C21-C34 fragment. nih.govnih.gov |
| Directed Hydrogenation | Stereoselective reduction to set the C29 β-configuration in the C21-C34 fragment. nih.govnih.gov |
| Butanediacetal-Directed Reactions | Used as both a protective group and a stereodirecting functionality in allylation reactions. researchgate.net |
One of the most critical transformations is the macrocyclization. Two highly effective methods have been employed: ring-closing metathesis (RCM) and a transannular Dieckmann cyclization. cam.ac.uk The RCM approach connects the ends of a linear triene, while the Dieckmann reaction forms the ring via a clever catechol-templated contraction, which also sets up the vicinal tricarbonyl moiety crucial for biological activity. researchgate.net
The stereocenters are installed with high precision using a variety of asymmetric reactions. For the C21-C34 fragment, a trio of reactions is key: an Ireland-Claisen rearrangement for the C26/C27 centers, an allylic diazene rearrangement for the C23 center, and a directed hydrogenation using Crabtree's catalyst for the C29 position. nih.govnih.gov For the C1-C21 fragment, the Tsunoda variant of the amino-Claisen rearrangement proved superior for setting the C14 and C15 stereocenters. uark.edu
Asymmetric Rearrangements
Sigmatropic rearrangements are pivotal in the synthesis of this compound fragments, allowing for the strategic and highly stereocontrolled formation of key carbon-carbon bonds and the setting of adjacent stereocenters.
The construction of the C1–C21 fragment of this compound has effectively utilized an asymmetric amino-Claisen rearrangement developed by Tsunoda. uark.edu This method was chosen for its scalability and efficiency in establishing the critical C14 and C15 stereocenters. uark.edu In this approach, an allylic amide, derived from an allylic alcohol and the inexpensive chiral auxiliary (S)-α-methylbenzylamine, undergoes a nih.govnih.gov-sigmatropic rearrangement. uark.edu
The reaction proceeds to form the C14 (S) and C15 (R) stereocenters with high diastereoselectivity. uark.edu Subsequent acid-mediated lactonization cleaves the chiral auxiliary and forms a lactone intermediate, which is then carried forward in the synthesis sequence. uark.edu
Table 1: Tsunoda-Claisen Rearrangement for C14/C15 Stereocenter Installation
| Substrate | Chiral Auxiliary | Yield | Diastereomeric Ratio (dr) | Ref. |
|---|
The Ireland-Claisen rearrangement is a crucial method for setting stereocenters within the C21–C34 fragment of this compound. nih.gov This ester-enolate variant of the Claisen rearrangement is employed to establish the C26 and C27 stereocenters with a high degree of control. nih.govnih.govnih.gov The process involves the treatment of a sterically hindered allylic ester with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent, like trimethylsilyl (B98337) chloride (TMSCl), at low temperatures. nih.gov
This generates a silyl (B83357) ketene (B1206846) acetal (B89532) in situ, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. The reaction is believed to proceed through a chair-like transition state where the larger substituent at the C30 position occupies a pseudo-equatorial orientation to minimize steric strain, leading to the formation of a pentenoic acid derivative as a single diastereomer. nih.gov The choice of base and silylating agent can influence the diastereoselectivity of the rearrangement.
Table 2: Ireland-Claisen Rearrangement for C26/C27 Stereocenter Installation
| Substrate | Conditions | Yield | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|
| Allylic ester 5 | LDA, TMSCl, -78 °C | Very Good | Single diastereomer | nih.gov |
| Allylic ester 5 | LDA, TBSOTf | 78% | 12:1 |
To install the remote C23 stereocenter in the C21–C34 fragment, synthetic strategies have employed an acyclic 1,3-reductive transposition via an allylic diazene rearrangement. nih.govnih.gov This methodology is applied to a highly substituted and oxygenated system derived from the product of the Ireland-Claisen rearrangement. nih.gov
The sequence begins with the formation of a hydrazone from a pentenoic acid derivative. nih.gov Reduction of this hydrazone with a reagent like catecholborane generates a transient diazene intermediate. nih.gov This intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by tautomerization and elimination of dinitrogen, to yield the desired diene with the C23 stereocenter installed. nih.gov This reaction has proven effective even in complex systems, affording the product in good yield and high diastereoselectivity.
Ireland-Claisen Rearrangement
Stereocenter Installation and Control
Beyond sigmatropic rearrangements, other methodologies are essential for installing the remaining stereocenters in the complex architecture of this compound. These include substrate-directed reactions that leverage existing stereochemistry to guide the formation of new chiral centers.
In the total synthesis reported by the Ley group, butane (B89635) diacetal (BDA) was used as a versatile functional group that served as both a protecting group and a powerful stereodirecting element. researchgate.netresearchgate.net The conformational rigidity imposed by the BDA protecting group on certain fragments induces excellent diastereoselectivity in subsequent reactions. nih.gov This strategy was a key component in their enantioselective total synthesis, guiding the installation of specific stereocenters through allylation reactions where the BDA scaffold directs the approach of the incoming reagent. researchgate.netresearchgate.netcam.ac.uk
The installation of the C29 stereocenter in the cyclohexane (B81311) ring of the C21–C34 fragment is accomplished via a directed hydrogenation. nih.govnih.gov In this step, a diene precursor is hydrogenated using a homogeneous catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆).
The existing hydroxyl groups on the cyclohexane ring are thought to coordinate to the iridium center of the catalyst, directing the delivery of hydrogen from a specific face of the molecule. nih.gov This substrate control ensures the selective formation of the desired β-configuration at C29. nih.gov Although effective, this transformation can be challenging, sometimes requiring high catalyst loadings (e.g., 40 mol%) to achieve good conversion, which presents a consideration for scalability. nih.gov
Table 3: Directed Hydrogenation for C29 Stereocenter Installation
| Substrate | Catalyst | Catalyst Loading | Yield | Ref. |
|---|---|---|---|---|
| Diene 11 | Crabtree's catalyst | 20 mol% | 89% |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has been a key method in establishing the stereochemistry of certain fragments during the total synthesis of this compound. uark.eduuark.edu This technique is particularly useful for the stereoselective reduction of ketones to alcohols, a crucial step in building the chiral centers of the molecule.
In the synthesis of the C21-C34 fragment of this compound, an ATH strategy was investigated. uark.edu Specifically, the Noyori-type asymmetric transfer hydrogenation using Ru(arene)(S,S-TsDPEN) catalysts has been explored for the desymmetrization of meso diketones, which are precursors to key chiral intermediates. nih.gov For instance, the ATH of a meso diketone was identified as a scalable method for producing an epoxy quinol intermediate in large quantities. nih.gov However, studies have revealed unexpected complexities, such as chemoselective reduction of an alkene over a ketone and solvent-dependent reversal of enantiomeric induction. nih.govdoi.org These anomalies highlight the intricate nature of applying ATH in the context of complex molecule synthesis. nih.gov
| Catalyst System | Substrate Type | Key Observation | Reference |
| Ru(p-cymene)(S,S-TsDPEN) | Meso enedione | Predominant alkene reduction over ketone reduction. | nih.gov |
| Ru(arene)(S,S-TsDPEN) | Polycyclic meso diketones | Solvent and arene ligand effects on reaction pathway and enantioselectivity. | nih.gov |
Macrocyclization Strategies
The formation of the large macrocyclic ring of this compound is a critical and challenging step in its total synthesis. Various strategies have been employed to achieve this, with Ring-Closing Metathesis (RCM) and a transannular Dieckmann oxidation protocol being notable examples. researchgate.net
Ring-Closing Metathesis (RCM) has been utilized as a powerful tool for the formation of the 23-membered macrocycle of this compound. This reaction typically involves the use of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to join two terminal alkene functionalities within a linear precursor, thereby closing the ring.
In one synthetic approach, a linear triene precursor was subjected to RCM, which successfully yielded the desired macrocycle. However, a competing dimerization reaction was also observed, necessitating careful control of the reaction stoichiometry to maximize the yield of the monomeric macrocycle, which was achieved at 65%. RCM is a versatile method for forming large rings and has been widely applied in the synthesis of various macrocyclic natural products. wikipedia.org
| Catalyst | Key Feature | Yield | Reference |
| Grubbs' second-generation catalyst | Formation of 23-membered macrocycle | 65% |
A novel and key strategy employed in the total synthesis of this compound is a transannular Dieckmann oxidation protocol. researchgate.netcam.ac.uk This method was developed to construct the challenging vicinal tricarbonyl functionality present in the molecule. researchgate.net The strategy involves a catechol-templated macrocyclization, where a catechol moiety is used to pre-organize the linear precursor through hydrogen bonding, facilitating the subsequent ring-closing reaction. researchgate.net
This pre-organization brings the reactive ends of the molecule into proximity, enabling a Dieckmann-type condensation to occur across the macrocyclic ring. ehu.esuni-hannover.de This transannular reaction, followed by an oxidation step, successfully assembles the 1,2,3-tricarbonyl system. In one synthesis, this transannular Dieckmann reaction, templated by a catechol moiety, afforded the tricarbonyl system in a 73% yield. This innovative approach was also successfully applied in the synthesis of the related natural product, rapamycin (B549165). pitt.edu
Ring-Closing Metathesis (RCM)
Functional Group Transformations (e.g., Acid-Mediated Lactonization)
The synthesis of this compound involves numerous functional group transformations to elaborate the molecular structure. One notable example is an acid-mediated lactonization step. uark.edu This reaction is crucial for cleaving a chiral auxiliary and forming a lactone ring, which is a common feature in polyketide natural products.
In the construction of the C1-C21 fragment, an asymmetric amino-Claisen rearrangement using (S)-α-methylbenzylamine as a chiral auxiliary was employed to set key stereocenters. uark.edu The subsequent removal of this auxiliary was ingeniously achieved through an acid-mediated lactonization, which proceeded in a surprisingly high yield of 92%. uark.edu Early attempts at lactonization using strong acids like trifluoroacetic acid (TFA) led to epimerization at the C14 position. This issue was mitigated by using a milder acid, camphorsulfonic acid (CSA), at low temperatures, which preserved the desired stereochemistry.
Comparative Analysis of Synthetic Routes
Several distinct total syntheses of this compound have been reported, each with its own set of strategies and innovations. A comparative analysis of these routes highlights the evolution of synthetic methodologies and the ongoing quest for greater efficiency.
The early synthetic routes focused on fragment coupling followed by Ring-Closing Metathesis (RCM) to form the macrocycle. While successful, these routes were often lengthy. A significant advancement came with the development of a transannular Dieckmann reaction, which utilized a catechol template to facilitate the formation of the complex tricarbonyl system. cam.ac.uk This approach offered a more convergent and efficient means of constructing a key structural feature of this compound.
| Synthetic Approach | Total Steps (approx.) | Overall Yield (approx.) | Key Innovation | Reference(s) |
| Fragment Coupling + RCM | 42 | 4.2% | Macrocycle formation via Ring-Closing Metathesis. | |
| Dieckmann Templating | 38 | 5.1% | Catechol-directed transannular Dieckmann reaction for tricarbonyl assembly. | cam.ac.uk |
| Tsunoda-Claisen Route | 35 | 6.8% | Scalable stereocontrol using an asymmetric amino-Claisen rearrangement. |
This comparative data underscores the progress in the synthetic chemistry of this compound, with newer routes offering improved efficiency and scalability.
Molecular Mechanism of Action of Antascomicin B
Interaction with FK506-Binding Proteins (FKBPs)
Like the well-known immunosuppressants FK506 (tacrolimus) and rapamycin (B549165), Antascomicin B's biological activity begins with its binding to FKBPs. cam.ac.uknih.govnih.gov FKBPs are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. nih.gov
This compound demonstrates a potent binding affinity for FKBP12, the same initial receptor as FK506 and rapamycin. cam.ac.uknih.gov Research has established its inhibitory concentration (IC50) value for binding to FKBP12 to be 0.7 nM. nih.govuni-muenchen.de This high avidity is comparable to that of both FK506 and rapamycin, indicating a strong and specific interaction with the FKBP12 protein. nih.gov
Table 1: Binding Affinity of this compound to FKBP12
| Compound | Target Protein | Binding Affinity (IC50) |
| This compound | FKBP12 | 0.7 nM nih.govuni-muenchen.de |
Beyond its interaction with FKBP12, this compound has been shown to bind tightly to larger human FKBP homologs, most notably FKBP51. cam.ac.ukrcsb.orgnih.govexlibrisgroup.com FKBP51 is a larger immunophilin that also acts as a co-chaperone for the Hsp90 protein folding machinery and is implicated in various signaling pathways. uni-muenchen.de The ability of this compound to engage with different members of the FKBP family, such as FKBP51, is a key aspect of its distinct biological profile compared to other FKBP ligands. cam.ac.ukuni-muenchen.de In fact, this compound was identified as the only tested FKBP ligand capable of exclusively enhancing the interaction between FKBP51 and the kinase Akt1. uni-muenchen.de
Binding Affinity to FKBP12 (e.g., IC50 values)
Mechanism as a Molecular Glue
The most distinctive feature of this compound's mechanism is its function as a "molecular glue". cam.ac.ukrcsb.orgtu-darmstadt.dewindows.net Unlike a simple inhibitor that blocks a protein's active site, a molecular glue facilitates and stabilizes an interaction between two proteins that would otherwise not associate or would do so only weakly. researchgate.net
Cellular and biochemical studies have demonstrated that this compound acts as a molecular glue to stabilize the formation of a ternary complex between FKBP51 and the protein kinase Akt1 (also known as Protein Kinase B). cam.ac.ukrcsb.orguni-muenchen.detu-darmstadt.dewindows.net The process involves the initial binding of this compound to FKBP51, creating a new composite surface on the complex. uni-muenchen.de This new surface is then recognized by and binds to Akt1, thereby stabilizing the FKBP51-Akt1 interaction. cam.ac.ukuni-muenchen.de
The co-crystal structure of the FKBP51-Antascomicin B complex has provided critical insight into this mechanism. cam.ac.ukrcsb.orgnih.gov The structure revealed that large portions of the this compound molecule remain solvent-exposed after binding to FKBP51. cam.ac.ukrcsb.orgnih.gov This exposed surface is available to engage and recruit a second protein, in this case, Akt. cam.ac.ukrcsb.org This direct enhancement of the FKBP51/Akt interaction was confirmed in pulldown experiments. uni-muenchen.de This induced interaction can, in turn, promote Akt activation and regulate downstream proteins involved in cellular processes like survival and proliferation. researchgate.net
The ability of this compound to function as a molecular glue has significant implications for the modulation of protein-protein interactions (PPIs). nih.gov The stabilization of the FKBP51-Akt1 complex serves as a clear example of how a small molecule can induce or enhance a PPI to achieve a specific biological outcome. researchgate.net This positions this compound as a valuable chemical tool for investigating the complex biology of the FKBP51/Akt signaling axis. uni-muenchen.de Furthermore, it serves as a foundational model for the development of novel molecular glues, which are an emerging class of therapeutics with the potential to target proteins and pathways previously considered "undruggable". researchgate.netresearchgate.net
Stabilization of FKBP51-Akt1 Complexes
Distinction from Classical Immunosuppressants (e.g., FK506, Rapamycin)
A crucial aspect of this compound's pharmacology is its lack of immunosuppressive activity, despite its high affinity for FKBP12, which it shares with the potent immunosuppressants FK506 and rapamycin. nih.govuni-muenchen.de The reason for this difference lies in the subsequent interactions of the binary complexes.
FK506 and rapamycin function as molecular glues themselves. rsc.orgchemrxiv.org After binding to FKBP12, the resulting FKBP12-FK506 complex gains the ability to bind to and inhibit the phosphatase calcineurin. nih.govnih.gov Similarly, the FKBP12-rapamycin complex binds to and inhibits the mTOR kinase. nih.govnih.gov The inhibition of calcineurin and mTOR is the direct cause of their immunosuppressive effects. nih.gov
This compound, however, lacks the specific structural component, often called the "effector domain," that is necessary for its FKBP12 complex to bind to either calcineurin or mTOR. nih.govuni-muenchen.de Therefore, even though it effectively binds to FKBP12 and can compete with FK506 and rapamycin for this binding, it does not initiate the downstream immunosuppressive cascade. nih.govrsc.org Instead, its molecular glue capabilities are directed towards different protein partners, such as the FKBP51-Akt1 interaction. cam.ac.ukuni-muenchen.de
Table 2: Comparison of Molecular Mechanisms
| Compound | Initial Binding Partner | Secondary Protein Target | Consequence |
| This compound | FKBP12, FKBP51 cam.ac.uknih.gov | Akt1 (via FKBP51) cam.ac.ukuni-muenchen.de | Stabilization of FKBP51-Akt1 complex; no immunosuppression nih.govuni-muenchen.de |
| FK506 (Tacrolimus) | FKBP12 nih.govnih.gov | Calcineurin nih.govnih.gov | Inhibition of calcineurin; immunosuppression nih.gov |
| Rapamycin | FKBP12 nih.govnih.gov | mTOR nih.govnih.gov | Inhibition of mTOR; immunosuppression nih.gov |
Absence of Effector Domain for Calcineurin or mTOR Binding
The immunosuppressive actions of FK506 and rapamycin are mediated through a "molecular glue" mechanism. nih.gov These compounds first form a binary complex with FKBP12. rsc.orgrsc.org This initial binding event creates a new composite surface on the FKBP12-ligand complex that is then recognized by a secondary protein target. rsc.orgrsc.org For the FK506-FKBP12 complex, the target is the phosphatase calcineurin, while for the rapamycin-FKBP12 complex, the target is the kinase mTOR (mammalian Target of Rapamycin). rsc.orgrsc.org The formation of these ternary complexes (e.g., FKBP12-FK506-calcineurin) inhibits the enzymatic activity of calcineurin or mTOR, leading to the interruption of T-cell signaling and subsequent immunosuppression. rsc.orgresearchgate.net
This compound, despite binding to FKBP12 with an avidity similar to that of FK506 and rapamycin, does not inhibit T-cell proliferation. rsc.org This is because the this compound-FKBP12 complex lacks the necessary effector domain to recruit either calcineurin or mTOR. rsc.orguni-muenchen.de Structural modeling and comparison with rapamycin reveal significant differences in the C16-C25 region of this compound. uni-muenchen.de This region corresponds to the part of rapamycin that interacts with the FRB domain of mTOR. uni-muenchen.de Similarly, the portion of the this compound macrocycle that would need to interact with calcineurin is structurally distinct from the calcineurin-binding domain of FK506. uni-muenchen.deplos.org
This absence of a functional binding surface for calcineurin or mTOR means that even though this compound effectively binds to FKBP12, it cannot form the subsequent ternary complexes required for an immunosuppressive effect. rsc.orguni-muenchen.de Recent studies have shown that the solvent-exposed surface of the this compound-FKBP complex is not inert; rather, it can act as a molecular glue to stabilize other protein-protein interactions, such as the one between FKBP51 and the kinase Akt. nih.govrsc.org
Antagonistic Effects on Immunosuppressive Activity of FK506 and Rapamycin
Research has shown that this antagonistic effect is not uniform. This compound is a significantly more potent antagonist of rapamycin's activity than of FK506's, with one study reporting a 100-fold stronger antagonism against rapamycin. rsc.org This suggests that despite binding to the same protein, the dynamics of competition between this compound and these two immunosuppressants may differ. This reciprocal antagonism, where two compounds that bind the same initial receptor (FKBP12) block each other's downstream functions, is a well-documented phenomenon for FK506 and rapamycin as well. plos.org
| Antagonist | Binding Target | Antagonized Compound | Mechanism of Antagonism | Observed Effect | Relative Potency |
|---|---|---|---|---|---|
| This compound | FKBP12 | FK506 (Tacrolimus) | Competitive binding to FKBP12, preventing the formation of the FKBP12-FK506-calcineurin complex. rsc.orgresearchgate.net | Blocks the immunosuppressive activity of FK506. nih.govexlibrisgroup.com | Potent antagonist. rsc.org |
| This compound | FKBP12 | Rapamycin (Sirolimus) | Competitive binding to FKBP12, preventing the formation of the FKBP12-rapamycin-mTOR complex. rsc.orgresearchgate.net | Blocks the immunosuppressive activity of rapamycin. nih.govexlibrisgroup.com | Reported to be 100-fold more potent against rapamycin than against FK506. rsc.org |
Biological Activities and Research Applications in Vitro and Mechanistic Studies
Neurobiological Research Applications
In the field of neurobiology, Antascomicin B is investigated for its potential to influence neuronal growth and its relevance to complex neurological conditions. Its interaction with FKBPs within the nervous system is a key area of exploration for conditions like Alzheimer's and other neurodegenerative disorders. rsc.org
A significant area of research is the capacity of this compound to stimulate neurite outgrowth, the process where developing neurons produce new projections. This process is fundamental to the formation of the nervous system's architecture. sigmaaldrich.com Studies have noted this stimulatory effect in various neuronal models, including PC12 cells, which are a common model for studying neuronal differentiation. google.com The underlying mechanism is tied to its binding to immunophilins, particularly FKBPs, which can modulate signaling pathways crucial for neuronal development and regeneration.
The neurotrophic properties of this compound have prompted its investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These conditions are characterized by the progressive loss of neurons and synapses. mdpi.comfrontiersin.orgnih.gov The potential of this compound to promote neuronal survival and regeneration makes it a valuable research compound. By potentially counteracting synaptic loss and neuronal degeneration, its effects are being explored in various in vitro models that replicate aspects of these complex diseases. netri.com
The neurotrophic activities of this compound are closely linked to its interaction with the FK506-binding proteins FKBP51 and FKBP52. nih.gov These two proteins, while structurally similar, often have opposing functions in cellular processes, including the regulation of steroid hormone receptors. nih.govresearchgate.net FKBP51 has been identified as a key player in stress endocrinology, while FKBP52 is involved in processes essential for neuronal function. researchgate.netmdpi.com this compound binds to both FKBP51 and its close homolog FKBP52. mdpi.com The precise influence of this binding selectivity on its neurite-promoting effects is a subject of ongoing research, as selective modulation of these functionally distinct proteins could be critical for achieving desired therapeutic outcomes in neurological disorders. researchgate.net
Exploration in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
Anticancer Research Modalities
This compound is also under investigation in oncology for its ability to modulate signaling pathways that are fundamental to the survival and proliferation of cancer cells. researchgate.net
Research into this compound's anticancer applications focuses on its ability to interfere with key cell survival pathways. researchgate.netnih.gov Many cancers exhibit abnormal activation of signaling cascades that promote cell growth and inhibit apoptosis (programmed cell death). frontiersin.orgfrontiersin.org this compound has been shown to influence the PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer. researchgate.netuni-muenchen.demdpi.com By modulating components of this pathway, this compound can serve as a tool to study the mechanisms of cancer cell apoptosis and growth inhibition. researchgate.net
A specific mechanism of interest is the ability of this compound to act as a "molecular glue," stabilizing the interaction between FKBP51 and the kinase Akt1. researchgate.netresearchgate.netscilit.comtu-darmstadt.de The protein kinase Akt is a critical node in signaling pathways that drive cell survival and proliferation. researchgate.net FKBP51 can form a complex with Akt, and this interaction is crucial for regulating Akt's activity. researchgate.netuni-muenchen.de this compound has been demonstrated to enhance the formation of the FKBP51-Akt1 complex. researchgate.netsmolecule.com This stabilization promotes Akt activation, which in turn regulates downstream proteins involved in cellular survival and proliferation. researchgate.netresearchgate.net This unique modulatory action positions this compound as a valuable chemical probe for exploring the intricate signaling networks that support cancer progression. researchgate.netwindows.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Akt |
| Akt1 |
| This compound |
| FK506 |
| FKBP12 |
| FKBP51 |
| FKBP52 |
| mTOR |
Modulation of Pathways Critical for Cancer Cell Survival
Immunomodulatory Research (Mechanistic Antagonism)
This compound's immunomodulatory activity is intrinsically linked to its interaction with a family of proteins known as FK506-binding proteins (FKBPs). These proteins, particularly FKBP12, are the primary intracellular targets for the clinically significant immunosuppressants tacrolimus (B1663567) (FK506) and sirolimus (rapamycin). Research demonstrates that this compound also binds strongly to FKBP12. nih.govscispace.com However, unlike FK506 and rapamycin (B549165), which form a complex with FKBP12 to exert their immunosuppressive effects, this compound acts as an antagonist. nih.govscispace.com It competes for binding to FKBP12, thereby inhibiting the immunosuppressive activity of both FK506 and rapamycin. nih.govscispace.com
This antagonistic mechanism suggests a distinct mode of altering immune responses. While FK506-FKBP12 and rapamycin-FKBP12 complexes inhibit calcineurin and mTOR, respectively, leading to a downstream suppression of T-cell activation, this compound's binding to FKBP12 appears to prevent these interactions without initiating a similar immunosuppressive cascade. nih.govscispace.com
Further research has revealed that this compound's interactions extend beyond FKBP12 to other, larger FKBP homologs. researchgate.net Notably, it binds to FKBP51 and functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not associate strongly. researchgate.netgoogle.com Specifically, this compound has been shown to stabilize the complex between FKBP51 and the protein kinase Akt (also known as Protein Kinase B). researchgate.netgoogle.com The stabilization of this complex can modulate critical cellular signaling pathways involved in cell survival and proliferation. researchgate.net This unique mechanism of action, modulating protein-protein interactions via larger FKBPs, distinguishes this compound from classical FKBP12 ligands and represents a novel approach to influencing immune system signaling pathways.
Table 1: Mechanistic Comparison of this compound and Related FKBP Ligands
| Compound | Primary FKBP Target(s) | Ternary Complex Formation | Downstream Effect | Overall Immunomodulatory Action |
| This compound | FKBP12, FKBP51 | Stabilizes FKBP51-Akt1 complex researchgate.netgoogle.com | Modulates Akt signaling; Antagonizes FK506/rapamycin activity nih.govscispace.com | Antagonist of classical immunosuppression |
| Tacrolimus (FK506) | FKBP12 | Forms FKBP12-calcineurin complex | Inhibition of calcineurin, preventing T-cell activation | Immunosuppression |
| Sirolimus (Rapamycin) | FKBP12 | Forms FKBP12-mTOR complex | Inhibition of mTOR, blocking cell cycle progression | Immunosuppression |
Antibacterial Activity (In Vitro Research)
This compound was discovered during a screening program for novel antibiotics from a strain of Micromonospora. nih.govscispace.com The initial characterization of the antascomicin family of compounds, which includes this compound, identified them as having antibacterial properties. nih.gov The primary publication from its discovery lists "Anti-Bacterial Agents" as a key descriptor for the compound class. nih.gov
Subsequent reviews of natural products from the genus Micromonospora have noted that the antascomicins possess broad-spectrum antibacterial activity. rsc.org Reports indicate in vitro activity against Gram-positive bacteria. scispace.comamazonaws.com However, the main focus of the available scientific literature has been on the immunomodulatory properties of this compound, particularly its antagonism of FK506 and rapamycin. nih.govscispace.com As a result, detailed quantitative data from comprehensive in vitro antimicrobial screening, such as specific Minimum Inhibitory Concentration (MIC) values against a wide panel of bacterial strains, are not extensively reported in the reviewed literature. The existing information confirms its classification as an antibacterial agent, though its potency and spectrum relative to other antibiotics have not been fully detailed.
Table 2: Summary of Reported Antibacterial Activity for Antascomicins
| Parameter | Finding | Source(s) |
| Compound Class | Antascomicin | nih.gov |
| Producing Organism | Micromonospora sp. | nih.gov |
| Discovery Context | Screening for novel antibiotics | nih.govscispace.com |
| Reported Activity | Antibacterial, particularly against Gram-positive bacteria | scispace.comrsc.orgamazonaws.com |
| Quantitative Data (MICs) | Not detailed in the reviewed scientific literature | - |
Structure Activity Relationship Sar Studies of Antascomicin B and Its Analogues
Identification of Key Pharmacophores for FKBP Binding
The ability of Antascomicin B to bind with high affinity to FKBPs, particularly FKBP12 and FKBP51, is attributed to specific structural motifs, or pharmacophores, within the molecule. rsc.org Research has identified the pipecolate residue linked to an adjacent α,β-diketo amide system as the core binding domain. This region of the molecule is responsible for anchoring the compound within the hydrophobic binding pocket of the FKBP protein.
A critical element for this bioactivity is the 1,2,3-tricarbonyl moiety. This functional group is essential for establishing the necessary interactions within the FKBP active site. The total synthesis of this compound underscores the importance of this feature, requiring complex chemical strategies, such as a transannular Dieckmann reaction, to correctly install this challenging system. researchgate.net
Co-crystal structure analysis of this compound in a complex with FKBP51 has provided a detailed view of the binding interaction. acs.orgnih.gov These studies confirm that the primary binding energy comes from the interactions of the tricarbonyl-pipecolate region with the protein. A significant portion of the this compound molecule remains solvent-exposed even when bound to FKBP51, a feature that is crucial for its downstream effects. acs.orgnih.gov
| Compound | Target Protein | Binding Affinity (IC₅₀) | Source |
| This compound | FKBP12 | 0.7 nM | nih.govresearchgate.net |
| This compound | FKBP51 | Binds tightly; specific Kd/IC₅₀ values vary by assay | acs.orgresearchgate.net |
This interactive table summarizes the reported binding affinities of this compound for key FKBP proteins. The high affinity underscores the potency of the interaction driven by its key pharmacophores.
Impact of Stereochemistry on Biological Activity
The complex three-dimensional arrangement of atoms, or stereochemistry, in this compound is absolutely critical for its biological activity. The molecule possesses numerous stereocenters, and their precise spatial orientation is essential for a correct fit into the binding pocket of FKBP proteins. The construction of this macrolactone core requires exacting stereochemical control during its synthesis.
The total synthesis of this compound is a significant challenge, largely due to the need to maintain enantiomeric purity throughout the multi-step process. pitt.edu Synthetic chemists have employed sophisticated methods to achieve this, including:
Butanediacetal-directed allylation: A technique used to control the stereochemistry during the formation of key carbon-carbon bonds. pitt.edu
Ireland-Claisen and allylic diazene (B1210634) rearrangements: These named reactions are used to precisely establish specific stereocenters, such as those at the C26/C27 and C23 positions, respectively. nih.govjmb.or.kr
Directed hydrogenation: This method was used to install the correct β-configuration at the C29 position. nih.govjmb.or.kr
The importance of stereochemistry is a fundamental concept in pharmacology, as different stereoisomers of a drug can have vastly different biological effects. organic-chemistry.org In the case of this compound, any deviation from the natural stereochemical configuration would likely disrupt the precise interactions with FKBP, leading to a significant loss of binding affinity and biological function. The successful enantioselective total synthesis of this compound, which yields the single, biologically active isomer, was a crucial step in confirming its structure and enabling further biological studies. organic-chemistry.orgresearchgate.net
Effects of Structural Modifications on FKBP Interactions and Downstream Signaling
While the tricarbonyl-pipecolate region of this compound is buried within the FKBP binding pocket, a large portion of the macrocycle remains exposed to the cellular environment. acs.orgnih.gov This exposed surface is available to interact with other proteins, leading to a unique mechanism of action. Recent studies have revealed that this compound functions as a "molecular glue," inducing and stabilizing a new protein-protein interaction.
Specifically, the this compound-FKBP51 complex recruits and binds to the protein kinase Akt1. acs.org This action enhances the interaction between FKBP51 and Akt1, promoting Akt activation and influencing downstream signaling pathways involved in processes like cell survival and proliferation. This molecular glue activity distinguishes this compound from simple inhibitors and highlights how structural features outside the primary binding pharmacophore can dictate novel biological outcomes. The ability to form this ternary complex (FKBP51-Antascomicin B-Akt1) is a direct consequence of the specific shape and chemical nature of this compound's solvent-exposed surface.
| Complex | Function | Implication | Source |
| FKBP51-Antascomicin B-Akt1 | Stabilization of the FKBP51-Akt1 interaction | Promotion of Akt signaling pathways | acs.org |
This interactive table outlines the formation and function of the ternary complex mediated by this compound, illustrating its role as a molecular glue.
The total synthesis of this compound is often approached using a convergent strategy, where large, complex fragments of the molecule are synthesized independently before being joined together. In many of these synthetic routes, the molecule is disconnected between the C20 and C21 atoms or at the C21 ester linkage, making the C21 position a critical juncture for fragment coupling. For instance, the synthesis often involves the creation of a C1-C21 fragment and a C22-C34 fragment, which are later connected.
Despite the synthetic importance of the C21 position, detailed structure-activity relationship (SAR) studies describing the effects of specific chemical modifications at this site on FKBP binding or downstream signaling are not widely available in the scientific literature. Research has largely focused on achieving the total synthesis of the natural product itself or on modifications of related compounds like FK506. For FK506, modifications to the C21 side chain have been shown to significantly alter its immunosuppressive and antifungal activities, demonstrating that this position is crucial for modulating the biological profile of FKBP ligands. However, similar studies on this compound analogues with varied C21 substituents have not been extensively reported, representing an area for future investigation to create novel probes and potential therapeutics. nih.gov
Derivatization and Analog Development for Research Purposes
Synthetic Modification Strategies
The complex polyketide structure of Antascomicin B presents significant synthetic challenges, but also offers multiple opportunities for modification. cam.ac.uk Total synthesis strategies have been crucial not only for confirming the structure of the natural product but also for providing access to analogues that are not available from natural sources. cam.ac.ukuark.edu
Key synthetic strategies that enable the generation of this compound analogues include:
Fragment-Based Assembly: The total synthesis is often approached by dividing the molecule into key fragments, such as the C1–C21 and C22–C34 segments. This modular approach allows for the independent synthesis of these fragments, into which modifications can be introduced, before their final assembly through methods like esterification and ring-closing metathesis.
Macrocyclization Techniques: The formation of the 23-membered macrocycle is a critical step. rsc.org Advanced organic chemistry techniques, such as a transannular catechol-templated Dieckmann reaction, have been successfully employed to construct the challenging tricarbonyl functionality within the macrocycle. cam.ac.ukpitt.edu Varying the linker region of the macrocycle is a key strategy for developing new ligands with improved properties. researchgate.net
Stereocenter Control: Methods like butanediacetal-directed alkylation have been utilized to control the stereochemistry of the molecule during synthesis, which is vital for biological activity. cam.ac.uk
Late-Stage Functionalization: While complex, modifications to the fully formed macrocycle, known as late-stage functionalization, can provide a more direct route to a variety of analogues, allowing for the exploration of structure-activity relationships (SAR).
These synthetic endeavors provide access to analogues where specific functional groups are altered, stereocenters are inverted, or the macrocyclic ring size is changed, allowing for a systematic investigation of how these structural features impact biological function. cam.ac.uk
Design and Evaluation of Analogues with Tailored Properties
The development of this compound analogues is driven by the goal of creating molecules with optimized characteristics, such as increased potency, selectivity for specific FKBP isoforms, or novel functionalities like inducing specific protein-protein interactions. researchgate.net
The human genome contains at least 20 FKBPs, and developing ligands that can selectively target one isoform over others is a major goal in medicinal chemistry. rsc.org While this compound and the related macrolide FK506 bind strongly to the highly abundant FKBP12, there is significant interest in creating analogues that preferentially bind to other isoforms, such as FKBP51, which is implicated in stress-related disorders, chronic pain, and obesity. rsc.orgresearchgate.net
Strategies for achieving FKBP51 selectivity have been informed by work on related scaffolds like FK506. Non-immunosuppressive analogues of FK506, where the calcineurin-binding domain is replaced, have shown that it is possible to uncouple FKBP binding from immunosuppression. rsc.orgfrontiersin.org Building on this, researchers have designed macrocyclic ligands based on simplified, linear precursors (like SAFit analogues) to specifically target FKBP51. researchgate.netresearchgate.net
Key design principles for enhancing FKBP51 specificity include:
Exploiting Structural Differences: Designing modifications that interact with residues present in FKBP51's binding pocket but not in FKBP12's.
Macrocyclization: Using a macrocyclic scaffold can stabilize the active conformation of the ligand that is selective for FKBP51. researchgate.net It has been shown that even minor changes to the linker region of macrocycles can shift the conformational ensemble, leading to distinct binding modes and improved affinity for FKBP51. researchgate.net
Incorporation of Polar Functionalities: The addition of polar groups in the linker region of macrocyclic analogues has been shown to enhance affinity for FKBP51. researchgate.net
The evaluation of these analogues involves systematic structure-activity relationship (SAR) analyses across key human FKBPs. acs.org High-resolution co-crystal structures of inhibitors in complex with FKBP51 have been instrumental in confirming the desired binding modes and explaining the structural basis for selectivity. researchgate.netacs.org
Table 1: Research Findings on FKBP Ligand Specificity
| Compound Type | Key Modification Strategy | Finding | Implication for Research |
|---|---|---|---|
| Antascomicin Congeners | Natural variation (e.g., prolyl group in Antascomicin D) | Antascomicin D is an order of magnitude less potent in FKBP12 binding than this compound. rsc.org | Demonstrates that modifications to the pipecolate region significantly impact FKBP binding affinity. |
| Macrocyclic FKBP51 Ligands | Macrocyclization of linear SAFit analogues | Retained full FKBP51 affinity and selectivity over FKBP52; incorporating polar groups enhanced affinity. researchgate.net | Macrocyclization is a valid strategy to create potent and selective FKBP51 inhibitors. researchgate.net |
| [4.3.1] Bicyclic Sulfonamides | Novel synthetic scaffold mimicking FKBP-binding region | Development of highly improved and selective inhibitors for various human FKBP isoforms. acs.org | Shows that entirely synthetic, non-macrolide scaffolds can achieve high, selective affinity for FKBPs. |
A groundbreaking discovery regarding this compound is its ability to function as a "molecular glue." cam.ac.uknih.gov Unlike inhibitors that simply block a protein's active site, a molecular glue induces or stabilizes a new protein-protein interaction (PPI). cam.ac.uk While FK506 and Rapamycin (B549165) are classic examples, forming ternary complexes with FKBP12 and either calcineurin or mTOR respectively, the ternary partner for this compound was unknown for a long time. rsc.orgnih.govchemrxiv.org
Recent research has demonstrated that this compound specifically enhances the interaction between FKBP51 and the kinase Akt1. cam.ac.uknih.govuni-muenchen.de This finding positions this compound as a naturally occurring molecular glue with a novel mechanism and set of interaction partners. cam.ac.uk The co-crystal structure of the FKBP51-Antascomicin B complex revealed that large portions of the this compound molecule are exposed to the solvent, making them available to engage with a third protein partner, in this case, Akt1. cam.ac.uknih.gov
The development of analogues is now aimed at exploring and modulating this molecular glue property. Altering the solvent-exposed regions of this compound could lead to analogues with:
Enhanced Complex Stabilization: Modifications could increase the affinity or stability of the FKBP51-Akt1 ternary complex.
Altered PPI Specificity: It may be possible to engineer analogues that recruit other kinases or protein partners to FKBP51, or even to other FKBP isoforms. rsc.org This could redirect cellular signaling pathways for therapeutic benefit. explorationpub.com
Novel PPI Induction: Analogues could be designed to induce entirely new protein-protein interactions not seen with the parent compound, creating powerful tools for chemical biology and potentially new therapeutic agents. biorxiv.orgresearchgate.net
The evaluation of these analogues involves a suite of biochemical and cellular assays, including co-immunoprecipitation and pull-down experiments, to confirm the formation and stability of the desired ternary complexes in cells. uni-muenchen.deresearchgate.net
Table 2: Research Findings on this compound as a Molecular Glue
| Study Focus | Experimental Finding | Significance |
|---|---|---|
| Ternary Complex Identification | This compound enhances the interaction between human FKBP51 and human Akt1 in cellular studies. cam.ac.uknih.govuni-muenchen.de | Identifies this compound as a molecular glue with a previously unknown ternary complex, expanding the known landscape of such molecules in nature. cam.ac.uknih.gov |
| Structural Basis | The co-crystal structure of the FKBP51-Antascomicin B complex shows significant solvent-exposed surfaces on the drug. cam.ac.uknih.gov | Provides a structural rationale for how this compound can recruit a third protein partner. cam.ac.uk |
| Specificity | this compound was found to be unique among tested FKBP ligands in its ability to enhance the FKBP51-Akt1 interaction. uni-muenchen.de | Highlights the specific nature of the molecular glue effect and provides a basis for designing analogues with tailored PPI profiles. |
Analytical and Structural Characterization Methodologies Research Focused
Crystallographic Studies
X-ray crystallography provides high-resolution, three-dimensional structural information, which is fundamental to understanding how a ligand interacts with its protein target at the atomic level.
Recent research has successfully determined the co-crystal structure of the FK1 domain of FK506-binding protein 51 (FKBP51) in complex with Antascomicin B. cam.ac.uknih.govrcsb.org This structural analysis, available under the Protein Data Bank (PDB) accession code 8R5K, was resolved at a high resolution of 0.89 Å. rcsb.org The analysis confirms that this compound, much like the well-known macrolides FK506 and Rapamycin (B549165), binds to the FKBP family of proteins. cam.ac.uknih.gov The ability to obtain this high-resolution structure provides a precise map of the molecular interactions, bond angles, and distances between the compound and the amino acid residues within the FKBP51 binding pocket. This information is critical for understanding the basis of its affinity and for the rational design of new derivatives. acs.org
Table 1: Crystallographic Data for FKBP51-Antascomicin B Complex
| Parameter | Value |
|---|---|
| PDB ID | 8R5K rcsb.org |
| Molecule | Peptidyl-prolyl cis-trans isomerase FKBP5 (FK1 domain) |
| Ligand | This compound (Y6Z) |
| Organism | Homo sapiens |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 0.89 Å rcsb.org |
| R-Value Work | 0.144 rcsb.org |
| R-Value Free | 0.150 rcsb.org |
A key insight from the co-crystal structure is the revelation that significant portions of the bound this compound molecule remain exposed to the solvent. cam.ac.uknih.govrcsb.org This is a critical feature, as the solvent-exposed regions are available to engage with additional proteins, providing a structural basis for the compound's function as a molecular glue. cam.ac.uknih.gov Unlike a simple inhibitor that only blocks a protein's active site, a molecular glue stabilizes a new protein-protein interaction. The structure of the this compound-FKBP51 binary complex shows that the compound acts as a scaffold, presenting a new surface that can recruit and bind other cellular proteins, such as the kinase Akt. cam.ac.uknih.govrsc.org This mechanism is analogous to how FK506 and Rapamycin mediate the formation of ternary complexes. cam.ac.uknih.govnih.gov
Co-crystal Structure of FKBP51 in Complex with this compound
Biochemical Binding Assays
To quantify the binding affinity and kinetics of this compound to its target proteins, various biochemical assays are employed. These methods are essential for confirming the interactions observed in crystallographic studies and for comparing the binding properties of different ligands.
Surface Plasmon Resonance (SPR) is a label-free optical technique used for real-time monitoring of biomolecular interactions. scielo.org.mx In a typical SPR experiment to study this compound, a target protein like FKBP51 would be immobilized on the surface of a sensor chip. wuxibiology.com A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. biodyn.romdpi.com This allows for the direct measurement of association and dissociation rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. While specific SPR data for this compound is not widely published, this technique is a standard method for characterizing small molecule-protein interactions and would be a key part of its preclinical evaluation. wuxibiology.comnih.gov
Fluorescence Polarization (FP) is a solution-based technique used to measure molecular binding events. rsc.org The method is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to low polarization of emitted light, while a larger molecule or complex tumbles more slowly, resulting in higher polarization.
In the context of this compound, a competitive FP assay is often used. nih.gov In this setup, a fluorescently labeled ligand with known affinity for FKBP51 competes with unlabeled this compound for binding to the protein. The ability of this compound to displace the fluorescent tracer from the FKBP51 binding pocket is measured as a decrease in fluorescence polarization. This allows for the determination of the binding affinity (expressed as an IC50 or K_i value). nih.gov Research has confirmed the binding affinity of this compound to FKBP51 using this method, with one study noting that the concentrations required for cellular effects are significantly higher than the binding affinity determined by the FP assay. uni-muenchen.de this compound was originally found to bind potently to FKBP12 with an IC50 of 0.7 nM. uni-muenchen.de
Table 2: Binding Affinity of this compound
| Target Protein | Method | Affinity Metric | Value |
|---|---|---|---|
| FKBP12 | Not Specified | IC50 | 0.7 nM uni-muenchen.de |
| FKBP51 | Fluorescence Polarization | K_i | Not specified, but potent uni-muenchen.de |
Surface Plasmon Resonance (SPR)
Proteomic and Cell-Based Methodologies
To understand the functional consequences of this compound binding within a living system, proteomic and cell-based assays are indispensable. These methods move beyond simple binding events to probe the compound's impact on cellular pathways and protein interaction networks.
Cellular studies have been crucial in demonstrating that this compound acts as a molecular glue to enhance the interaction between human FKBP51 and the serine/threonine-protein kinase Akt. cam.ac.uknih.gov This stabilization of the FKBP51-Akt1 complex is a key finding that explains its biological activity. rsc.orgwindows.net This effect was confirmed in human cells, where the presence of this compound led to a stronger association between the two proteins, as detected by methods such as co-immunoprecipitation followed by Western blotting. uni-muenchen.de
Modern quantitative proteomics techniques, such as those using tandem mass tag (TMT) labeling, could be employed to gain a global view of how this compound alters the cellular proteome. nih.gov This approach would involve treating cells with the compound, lysing the cells, digesting the proteins, and then analyzing the resulting peptides by mass spectrometry. nih.govmdpi.com This could reveal widespread changes in protein expression or post-translational modifications that result from the stabilization of the FKBP51-Akt complex, providing a broader understanding of the compound's downstream effects on signaling networks. biorxiv.orgmdpi.com
Affinity Chromatography for Target Protein Identification
The identification of protein targets for a bioactive small molecule like this compound is a critical first step in understanding its biological function. Affinity chromatography is a powerful and direct method for this purpose. cam.ac.uk The technique operates on the principle of specific molecular binding. nih.gov The small molecule, or "bait," is immobilized on a solid support, such as chromatography beads, creating a stationary phase. cam.ac.ukresearchgate.net A complex mixture of proteins, typically a cell lysate, is then passed over this matrix. researchgate.net Proteins that have a binding affinity for the immobilized compound are selectively retained, while non-binding proteins are washed away. nih.gov The captured proteins can then be eluted and subsequently identified using high-sensitivity analytical methods like mass spectrometry. cam.ac.uk
The initial discovery of the antascomycin family of compounds was achieved through a screening assay that monitored the displacement of the known immunosuppressant FK506 from its target, the human FK506-Binding Protein 12 (FKBP12). plos.org This inherently affinity-based approach immediately established FKBP12 as a primary binding partner. Further studies confirmed that this compound binds potently to FKBP12, with a reported IC50 value (the concentration required to inhibit 50% of binding) of approximately 0.7 nM. uni-muenchen.de Research also revealed its ability to bind other, larger FKBP homologs. nih.govuni-muenchen.de
While effective, this method has inherent challenges. The chemical modification required to attach the natural product to the chromatography matrix can sometimes interfere with its structural features, potentially altering or diminishing its binding activity and preventing the capture of its true biological targets. rcsb.org Despite this, affinity-based methods have been successfully used to deconvolve the targets of other FKBP12-ligand complexes, such as the identification of CEP250 as the protein recruited by the FKBP12-WDB002 complex, providing a methodological precedent for identifying ternary complex partners for this compound. plos.org
Table 1: Binding Affinities of this compound for FKBP Homologs This table presents the half-maximal inhibitory concentration (IC50) values of this compound for different FKBP family proteins, indicating the concentration of the compound required to inhibit 50% of the protein's activity or binding. Lower values indicate higher binding affinity.
| Protein | IC50 (nM) | Reference |
|---|---|---|
| FKBP12 | 0.7 | uni-muenchen.de |
| FKBP52 | 0.5 | uni-muenchen.de |
| FKBP51 | 2.2 | uni-muenchen.de |
Microarray and SILAC-Based Methods for Pathway Elucidation
Once a primary target is known, the next challenge is to understand the broader consequences of this interaction on cellular pathways. Large-scale screening technologies like DNA microarrays and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are instrumental for this purpose. uni-muenchen.desilantes.com Although specific studies applying these techniques to this compound are not yet widely published, their use has been proposed as a logical next step to unravel the compound's full biological significance. uni-muenchen.de
DNA Microarray Analysis: This transcriptomics technique allows for the simultaneous monitoring of the expression levels of thousands of genes. youtube.comnih.gov In a typical experiment, cells would be treated with this compound, and a control group would be left untreated. researchgate.net The messenger RNA (mRNA) from both populations is then isolated, converted to labeled cDNA, and hybridized to a microarray chip containing probes for a vast number of genes. researchgate.netgene-quantification.de By comparing the signal intensities between the treated and untreated samples, researchers can identify which genes are significantly upregulated or downregulated in response to the compound. researchgate.net This provides a global snapshot of the cellular response, highlighting the genetic pathways—such as those involved in cell cycle, metabolism, or stress responses—that are affected by this compound's activity. youtube.com
SILAC-Based Proteomics: SILAC is a quantitative mass spectrometry-based proteomic technique that enables an unbiased comparison of protein abundance between different cell populations. silantes.combioanalysis-zone.com Cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). researchgate.net One population (e.g., control) is grown in "light" media, while the other (e.g., this compound-treated) is grown in "heavy" media. This leads to the incorporation of these amino acids into all newly synthesized proteins. silantes.com The cell populations are then combined, and the proteins are extracted and analyzed by mass spectrometry. bioanalysis-zone.com Because "heavy" and "light" versions of the same protein have a known mass difference, the relative signal intensity for each pair reveals whether the protein's abundance has changed in response to the compound. researchgate.net SILAC is a powerful method for elucidating the downstream effects of the this compound-induced FKBP51-Akt complex, as it can directly quantify changes in the levels of pathway proteins and their post-translational modifications. uni-muenchen.debioanalysis-zone.com
Cellular Studies for Protein Interaction Enhancement
Recent research has revealed that this compound functions as a "molecular glue," a molecule that induces or stabilizes a protein-protein interaction (PPI) that would otherwise not occur or would be transient. nih.govresearchgate.net Cellular studies have been fundamental in demonstrating that this compound enhances the formation of a ternary complex between FKBP51 and the serine/threonine kinase Akt1. cam.ac.uknih.gov
The cocrystal structure of this compound bound to FKBP51 showed that a significant portion of the compound remains exposed to the solvent, making it available to interact with and recruit other proteins. cam.ac.uknih.gov This structural insight laid the groundwork for cellular investigations to identify the recruited partner.
Co-immunoprecipitation (Co-IP) has been a key cellular assay used to validate this interaction. uni-muenchen.de In this technique, HEK293T cells were engineered to express tagged versions of FKBP51 and Akt1. After treating the cells with this compound, an antibody targeting the tag on FKBP51 was used to pull it out of the cell lysate. The precipitated material was then analyzed for the presence of the tagged Akt1. Studies showed a clear enhancement of the FKBP51-Akt1 interaction in the presence of this compound at concentrations above 1 µM. uni-muenchen.de Further experiments demonstrated that this effect could be blocked by FK1706, an inhibitor that binds to the same site on FKBPs, confirming the specificity of the mechanism. uni-muenchen.de These cellular assays provide direct evidence of this compound's ability to stabilize the FKBP51-Akt1 complex inside a cell, thereby promoting Akt-related signaling pathways involved in cellular survival and proliferation. researchgate.netresearchgate.net Similar studies have also suggested that this compound enhances the interaction between FKBP51 and the phosphatases PHLPP1 and PHLPP2. uni-muenchen.de
Table 2: Protein-Protein Interactions Stabilized by this compound in Cellular Assays This table summarizes the known protein complexes whose formation is enhanced by the molecular glue activity of this compound, as demonstrated in cellular studies.
| Presenter Protein | Recruited Protein | Effect of this compound | Supporting Assay | Reference |
|---|---|---|---|---|
| FKBP51 | Akt1 | Enhances interaction | Co-immunoprecipitation | uni-muenchen.de |
| FKBP51 | PHLPP1 | Enhances interaction | Not specified | uni-muenchen.de |
| FKBP51 | PHLPP2 | Enhances interaction | Not specified | uni-muenchen.de |
Future Research Directions in Chemical Biology and Medicinal Chemistry of Antascomicin B
Elucidation of "Orphan" Molecular Glue Targets
A pivotal and exciting future direction for Antascomicin B research lies in the identification of its "orphan" molecular glue targets. Like the well-known molecular glues rapamycin (B549165) and FK506, which induce ternary complexes with FKBPs and other proteins, this compound has been shown to stabilize the interaction between FKBP51 and the kinase Akt. rsc.orgnih.gov This discovery suggests that this compound and other natural products may have evolved to mediate specific protein-protein interactions, but the full scope of these interactions remains largely unknown. nih.govcam.ac.uk
The concept of "orphan" molecular glues refers to compounds for which the ternary complex partners have not yet been identified. rsc.orgresearchgate.net It is hypothesized that nature holds a larger repertoire of such molecules than previously appreciated. nih.govcam.ac.uk Future research will likely employ unbiased chemical biology approaches to systematically screen for novel protein partners that are brought into proximity by this compound in complex with FKBPs. Techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) could be instrumental in identifying these unknown targets. The elucidation of these novel ternary complexes will not only expand our understanding of this compound's mechanism of action but could also reveal new therapeutic targets for a range of diseases.
Exploration of this compound as a Tool for Structural Biology
The ability of this compound to stabilize protein complexes makes it a valuable tool for structural biology. cam.ac.uk The co-crystal structure of this compound in a complex with FKBP51 has already provided significant insights, revealing that a large portion of the molecule is solvent-exposed and available to interact with other proteins. nih.govcam.ac.uk This feature is crucial for its function as a molecular glue.
Future research will focus on utilizing this compound to capture and crystallize transient or low-affinity protein-protein interactions that are otherwise difficult to study. By stabilizing these complexes, this compound can facilitate their structural determination by X-ray crystallography or cryo-electron microscopy (cryo-EM). This will provide high-resolution snapshots of the induced ternary complexes, offering a detailed understanding of the molecular interactions at the atomic level. Such structural information is invaluable for the rational design of new molecular glues with improved potency and selectivity. Furthermore, tools like PISA (Proteins, Interfaces, Structures and Assemblies) and MolProbity can be used to assess the quality and characteristics of the predicted and experimentally determined interfaces of these complexes. ebi.ac.uk
Optimization of Bioproduction and Biosynthetic Pathway Engineering
The biosynthetic gene cluster responsible for this compound production in Micromonospora needs to be identified and characterized. Once identified, metabolic engineering strategies can be employed to increase the yield. This could involve overexpressing key biosynthetic enzymes, knocking out competing metabolic pathways, and optimizing the supply of precursor molecules. mdpi.com For instance, the biosynthesis of similar complex macrolides often involves polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). dtu.dk Understanding and engineering these enzymatic assembly lines can lead to significantly improved titers. Furthermore, heterologous expression of the biosynthetic pathway in a more genetically tractable host, such as Escherichia coli or Saccharomyces cerevisiae, could provide a more controlled and scalable production platform. biorxiv.orgnih.gov
Development of Novel Molecular Probes and Chemical Tools
Building upon the unique biological activity of this compound, a promising future direction is the development of novel molecular probes and chemical tools. upenn.edunih.gov These tools are essential for dissecting the complex cellular functions influenced by this compound and for validating its targets.
This research will involve the design and synthesis of derivatives of this compound that incorporate reporter tags, such as fluorophores, biotin, or photo-crosslinkers. These functionalized probes will enable a variety of applications:
Fluorescent probes can be used to visualize the subcellular localization of this compound and its target complexes in living cells using advanced microscopy techniques. embl.org
Biotinylated probes can be used for affinity-based pulldown experiments to identify and confirm the binding partners of the this compound-FKBP complex.
Photo-crosslinking probes can be used to covalently trap and identify direct binding partners in a cellular context, providing high-confidence target identification.
Q & A
What are the key synthetic challenges in constructing the macrolactone core of Antascomicin B, and what methodological approaches have been successfully employed?
Basic
The macrolactone core of this compound requires precise stereochemical control and multi-step functionalization. A critical step involves Dieckmann cyclization to form the β-ketoamide intermediate, which establishes the 1,2,3-tricarbonyl system essential for bioactivity. Key challenges include maintaining enantiomeric purity during fragment assembly (e.g., using chiral auxiliaries like acyl oxazolidinones) and optimizing cyclization conditions to avoid side reactions. Researchers have successfully employed template-directed macrocyclization , where aromatic templates stabilize transition states, improving yields and stereoselectivity .
How can researchers ensure reproducibility in this compound synthesis, particularly regarding stereochemical control and reaction optimization?
Basic
Reproducibility hinges on meticulous documentation of reaction parameters (temperature, solvent, catalysts) and strict adherence to protocols for chiral intermediates. For example, the use of Roche ester-derived fragments and Sharpless asymmetric epoxidation ensures consistent stereochemistry. Validation via H/C NMR and X-ray crystallography is critical. Journals like Advanced Journal of Chemistry, Section B mandate full experimental details in main texts or supplementary materials to enable replication .
What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound derivatives?
Advanced
Nuclear Overhauser Effect (NOE) NMR and circular dichroism (CD) are indispensable for stereochemical analysis. For crystalline derivatives, X-ray crystallography provides unambiguous confirmation. Researchers must cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in complex macrocyclic systems. Journals such as Acta Pharmaceutica Sinica B emphasize depositing raw spectral data in repositories for peer validation .
How should researchers design competitive binding assays to evaluate this compound's FKBP12 affinity while avoiding immunosuppressive effects?
Basic
Use fluorescence polarization (FP) assays with labeled FK506 as a competitor to measure binding constants (). Include controls with immunosuppressive analogs (e.g., rapamycin) to isolate non-immunosuppressive binding modes. Cell-based assays (e.g., IL-2 suppression in Jurkat cells) can further validate selectivity. Protocols should specify protein purity (>95%) and buffer conditions to minimize false positives .
When encountering contradictory bioactivity data across studies, what systematic approaches resolve discrepancies?
Advanced
Contradictions often arise from variations in cell lines, assay conditions, or compound purity . A three-step framework is recommended:
Replicate experiments using standardized protocols (e.g., NIH/NCBI guidelines for bioassays).
Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects).
Validate via orthogonal methods (e.g., SPR for binding kinetics vs. FP assays).
Philosophically, contradictions may reflect dynamic equilibria in biological systems, necessitating dialectical analysis of dominant vs. secondary mechanisms .
What strategies optimize Dieckmann cyclization for large-scale this compound synthesis?
Advanced
High-dilution conditions (0.001–0.01 M) minimize intermolecular side reactions. Catalytic systems like DMAP/DBU enhance cyclization rates, while microwave-assisted synthesis reduces reaction times. Post-cyclization, oxidative workup (e.g., MnO) directly generates the 1,2,3-tricarbonyl moiety. Process analytical technology (PAT) monitors reaction progress in real time .
How should in vivo models be designed to evaluate this compound's neuroregenerative potential?
Advanced
Use rodent sciatic nerve crush models with endpoints like axon regeneration (NF-200 staining) and functional recovery (e.g., walking track analysis). Dose-response studies must control for blood-brain barrier penetration. Include sham-operated cohorts and blinded histopathological assessments to reduce bias. Ethical protocols require prior approval from institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
